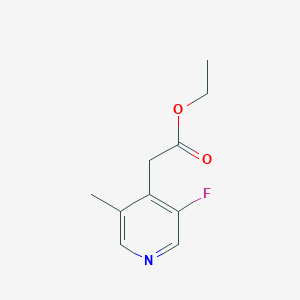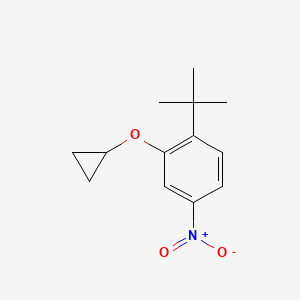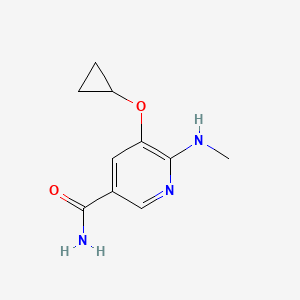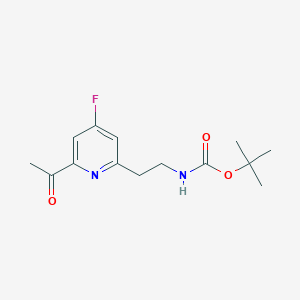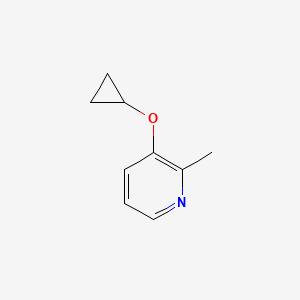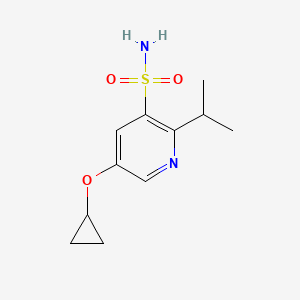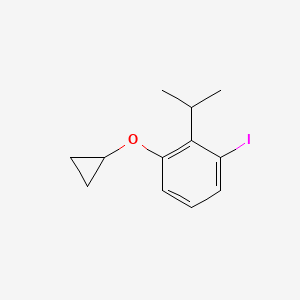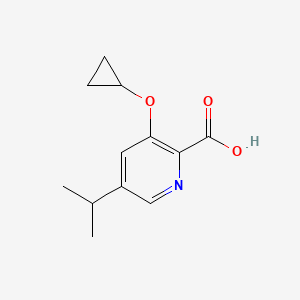
3-Cyclopropoxy-5-isopropylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropylpicolinic acid is an organic compound with the molecular formula C12H15NO3. It features a picolinic acid core substituted with cyclopropoxy and isopropyl groups. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a pyridine ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-isopropylpicolinic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a picolinic acid derivative with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. Subsequent alkylation with isopropyl halides can be performed to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available picolinic acid. The process includes:
Cyclopropanation: Using cyclopropyl bromide and a base such as sodium hydride.
Alkylation: Introducing the isopropyl group using isopropyl halide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-5-isopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the aromatic ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropoxy or isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to partially hydrogenated derivatives .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-isopropylpicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .
Comparación Con Compuestos Similares
- 3-Cyclopropoxy-5-methylpicolinic acid
- 3-Cyclopropoxy-5-ethylpicolinic acid
- 3-Cyclopropoxy-5-propylpicolinic acid
Comparison: Compared to its analogs, 3-Cyclopropoxy-5-isopropylpicolinic acid exhibits unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group also imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)8-5-10(16-9-3-4-9)11(12(14)15)13-6-8/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
HPTSSCXUFBVFKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


